Atosiban (Standard)

Description

BenchChem offers high-quality Atosiban (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atosiban (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

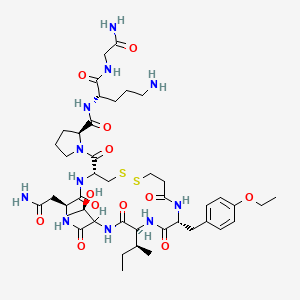

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXRQYYUEIYXCZ-AVTFEHRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N11O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

994.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90779-69-4 | |

| Record name | 90779-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Atosiban Reference Standard: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atosiban (B549348) is a synthetic nonapeptide analogue of oxytocin (B344502), functioning as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[1][2][3][4] Its primary clinical application is as a tocolytic agent to inhibit uterine contractions in preterm labor.[1][5][6] This is achieved by blocking the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by oxytocin in myometrial cells.[2][7] More recent research has also elucidated a nuanced role for Atosiban as a "biased agonist," selectively activating certain signaling pathways while antagonizing others.[7][8] This guide provides an in-depth examination of Atosiban's molecular mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism: Competitive Antagonism of the Oxytocin Receptor

The principal therapeutic effect of Atosiban stems from its function as a competitive antagonist at the oxytocin receptor (OTR). The OTR is a class A GPCR that, upon binding its endogenous ligand oxytocin, couples primarily to the Gαq/11 protein.[2][9]

This interaction initiates a well-defined signaling cascade:

-

Gαq Activation : The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[2]

-

IP₃ and DAG Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2]

-

Calcium Mobilization : IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[1][7][10]

-

Uterine Contraction : The resulting sharp increase in cytosolic Ca²⁺ concentration activates calcium-dependent pathways, including calmodulin and myosin light-chain kinase, leading to the phosphorylation of myosin and subsequent smooth muscle contraction of the myometrium.[10]

Atosiban, by competitively binding to the OTR, prevents oxytocin from initiating this cascade.[5][11] This blockade directly inhibits the production of IP₃ and the subsequent release of intracellular calcium, leading to a reduction in the frequency and force of uterine contractions and inducing a state of uterine quiescence.[1][7][11]

Secondary Actions and Biased Agonism

In addition to its primary role, Atosiban's mechanism is characterized by two other key features:

2.1. Vasopressin V1a Receptor Antagonism Atosiban also acts as a competitive antagonist at the vasopressin V1a receptor (V1aR).[2][3] Structurally similar to oxytocin, vasopressin can also induce myometrial contractions via the V1aR, which couples to the same Gαq-PLC-Ca²⁺ pathway. Atosiban's antagonism at this receptor contributes to its overall tocolytic effect.[6]

2.2. Biased Agonism at the Oxytocin Receptor The OTR can couple to different G-proteins, notably Gαq (leading to contraction) and Gαi (often associated with cell growth inhibition).[8][9] Atosiban exhibits biased agonism: it acts as an antagonist at the Gαq pathway while simultaneously acting as an agonist at the Gαi pathway.[8][12]

This Gαi activation by Atosiban has been shown to:

-

Inhibit cell growth in various cell lines expressing OTRs.[8][12]

-

Lead to persistent activation of the ERK1/2 signaling pathway.[8][12]

-

Activate pro-inflammatory pathways (NF-κB, MAPK) in human amnion cells, leading to an increase in prostaglandins (B1171923) and cytokines like IL-6.[13][14]

This dual functionality highlights the complexity of Atosiban's interaction with the OTR and may have implications beyond its use as a simple tocolytic.

Quantitative Pharmacological Data

The affinity (Ki) and functional potency (IC₅₀) of Atosiban have been determined in various in vitro systems. These values can vary based on the cell type, receptor origin (species), and specific assay conditions.

| Parameter | Value (nM) | Receptor Target | Cell System / Assay Condition | Reference |

| IC₅₀ | 5 | Human OTR | Inhibition of oxytocin-induced Ca²⁺ increase in myometrial cells | |

| IC₅₀ | 59 | Human OTR | Inhibition of oxytocin-induced Ca²⁺ mobilization in HEK293 cells | [15][16] |

| IC₅₀ | 372 | Human OTR | Inhibition of oxytocin-induced IP1 accumulation in HEK293 cells | [15][16] |

| Ki | 11 - 397 | Human OTR | Competitive binding assays using various radioligands ([³H]oxytocin, [¹²⁵I]OVTA) in recombinant cell lines (HEK293, CHO) | [15][16][17][18] |

| Ki | 3.5 - 4.7 | Human V1aR | Competitive binding assays in recombinant cell lines | [19] |

Key Experimental Protocols

The characterization of Atosiban as a reference standard relies on standardized, reproducible in vitro assays.

Receptor Binding Assay

This assay quantifies the affinity of Atosiban for its target receptor through competitive inhibition of a radiolabeled ligand.

Methodology:

-

Membrane Preparation : Homogenize cells or tissues expressing the target receptor (e.g., CHO cells transfected with human OTR) to create a membrane preparation rich in receptors.

-

Competitive Incubation : Incubate the membrane preparation with a constant concentration of a high-affinity radioligand (e.g., [³H]-Oxytocin) and varying concentrations of unlabeled Atosiban.

-

Separation : After reaching equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.

-

Quantification : Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis : Plot the percentage of specific binding against the concentration of Atosiban. Fit the data to a one-site competition model to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures Atosiban's ability to inhibit the downstream signaling event (Ca²⁺ release) triggered by an agonist.

Methodology:

-

Cell Preparation : Plate cells expressing the OTR (e.g., human myometrial cells or HEK293-OTR) in a microplate.[20]

-

Dye Loading : Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM), which increases in fluorescence intensity upon binding to free Ca²⁺.[21][22]

-

Antagonist Pre-incubation : Add varying concentrations of Atosiban to the wells and incubate to allow for receptor binding.

-

Agonist Stimulation & Measurement : Place the microplate in a fluorescence plate reader (e.g., FLIPR, FlexStation).[23] Inject a fixed concentration of an agonist (Oxytocin) into the wells while simultaneously recording fluorescence intensity over time.

-

Data Analysis : The peak fluorescence response is measured for each concentration of Atosiban. Plot the response as a percentage of the maximal agonist response versus the Atosiban concentration to generate a dose-response curve and determine the IC₅₀ value.

References

- 1. Atosiban - Wikipedia [en.wikipedia.org]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]

- 6. ijrcog.org [ijrcog.org]

- 7. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. mims.com [mims.com]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxytocin receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 16. atosiban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. benchchem.com [benchchem.com]

- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 22. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Atosiban's Biased Agonism at the Oxytocin Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxytocin (B344502) receptor (OTR), a class A G protein-coupled receptor (GPCR), is a key player in a multitude of physiological processes, most notably uterine contractions during parturition and lactation.[1] Beyond these classical roles, OTR signaling is implicated in social behavior, stress regulation, and cardiovascular function.[2] The endogenous ligand, oxytocin (OT), activates the OTR, leading to the engagement of multiple intracellular signaling pathways. Primarily, OTR couples to Gαq/11 proteins, initiating the phospholipase C (PLC) cascade, which results in an increase in intracellular calcium and subsequent cellular responses like smooth muscle contraction.[1][2] Additionally, the OTR can couple to Gαi proteins, often leading to opposing cellular outcomes such as the inhibition of cell proliferation.[3][4] Furthermore, like many GPCRs, OTR activity is modulated by β-arrestins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[5][6]

Atosiban (B549348), a synthetic peptide analog of oxytocin, is clinically used as a tocolytic agent to suppress preterm labor.[1] It has been characterized as a competitive antagonist of the oxytocin receptor. However, extensive research has revealed a more complex pharmacological profile. Atosiban exhibits biased agonism, a phenomenon where a ligand preferentially activates a subset of a receptor's signaling pathways over others.[3][4] Specifically, atosiban acts as an antagonist at the OTR-Gαq signaling pathway, thereby inhibiting uterine contractions, while simultaneously acting as an agonist at the OTR-Gαi pathway.[3][7][8] This selective activation of the Gαi pathway, without significant recruitment of β-arrestin, positions atosiban as a valuable tool for dissecting the nuanced signaling of the oxytocin receptor and as a lead compound for the development of next-generation therapeutics with improved side-effect profiles.[7]

This technical guide provides an in-depth overview of atosiban's biased agonism at the oxytocin receptor, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for oxytocin and atosiban at the human oxytocin receptor, highlighting the biased nature of atosiban.

| Ligand | Parameter | Value | Assay | Cell Line | Reference |

| Atosiban | K_i (Binding Affinity) | 76 nM | Radioligand Binding | Human Myometrium | |

| Atosiban | IC_50 (Gq Pathway) | 5 nM | Inhibition of Oxytocin-induced Ca²⁺ increase | Myometrial Cells | [9] |

| Atosiban | EC_50 (Gi Pathway) | 2,800 ± 1,035 nM | Gαi3 Activation (BRET) | HEK293 | [7] |

| Atosiban | β-arrestin Recruitment | No significant recruitment | BRET | HEK293 | [7] |

| Oxytocin | EC_50 (Gq Pathway) | Not explicitly stated in provided abstracts | Ca²⁺ Mobilization | Myometrial Cells | |

| Oxytocin | EC_50 (β-arrestin 1 Recruitment) | 229 ± 23.15 nM | BRET | HEK293 | [7] |

| Oxytocin | EC_50 (β-arrestin 2 Recruitment) | 41.15 ± 1.85 nM | BRET | HEK293 | [7] |

Signaling Pathways and Biased Agonism

The differential engagement of downstream signaling pathways by oxytocin and atosiban is the foundation of atosiban's biased agonism.

Oxytocin Receptor Signaling Cascade

Oxytocin binding to its receptor can initiate multiple downstream pathways. The canonical pathway involves Gαq activation, leading to uterine contractions. The alternative Gαi pathway and the β-arrestin pathway are also engaged, contributing to a complex signaling network.

Caption: Oxytocin receptor signaling pathways.

Atosiban's Biased Signaling Profile

Atosiban selectively blocks the Gαq pathway while activating the Gαi pathway, without promoting β-arrestin recruitment. This contrasts with oxytocin, which activates both G protein pathways and recruits β-arrestin.

Caption: Biased agonism of atosiban at the oxytocin receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of atosiban's biased agonism are provided below.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes expressing the oxytocin receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Unlabeled GTPγS.

-

Atosiban and Oxytocin.

-

Scintillation cocktail.

-

96-well filter plates and cell harvester.

Procedure:

-

Thaw cell membranes on ice and resuspend in assay buffer.

-

In a 96-well plate, add in order: assay buffer, GDP (final concentration 10 µM), varying concentrations of atosiban or oxytocin, and cell membranes (10-20 µg protein/well).

-

To determine non-specific binding, add unlabeled GTPγS (final concentration 10 µM).

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.

-

Data are expressed as a percentage of maximal stimulation by a full agonist.

Intracellular Calcium Mobilization Assay

This assay measures the Gq pathway activation by monitoring changes in intracellular calcium concentration using a fluorescent indicator like Fura-2 AM.

Materials:

-

Cells expressing the oxytocin receptor (e.g., CHO-OTR or primary myometrial cells).

-

Fura-2 AM.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Atosiban and Oxytocin.

-

A fluorescence plate reader capable of ratiometric measurement (excitation at 340 and 380 nm, emission at 510 nm).

Procedure:

-

Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS.

-

Add HBSS to each well and place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

For antagonist activity, pre-incubate with atosiban for 10-15 minutes before adding oxytocin.

-

Inject oxytocin or atosiban and continuously record the fluorescence ratio (340/380 nm).

-

Data are typically expressed as the ratio of fluorescence intensities or as a percentage of the maximal response to oxytocin.

ERK1/2 Phosphorylation Western Blot

This method assesses the activation of the MAPK/ERK pathway, a downstream effector of Gαi signaling, by detecting the phosphorylated forms of ERK1 and ERK2.

Materials:

-

Cells expressing the oxytocin receptor.

-

Serum-free culture medium.

-

Atosiban and Oxytocin.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Serum-starve cells for 12-24 hours.

-

Treat cells with various concentrations of atosiban or oxytocin for the desired time (e.g., 5-30 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

β-Arrestin Recruitment BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the recruitment of β-arrestin to the activated oxytocin receptor in real-time in living cells.

Materials:

-

HEK293 cells.

-

Expression plasmids for OTR-Rluc (Renilla luciferase fusion) and β-arrestin-YFP (Yellow Fluorescent Protein fusion).

-

Transfection reagent.

-

Coelenterazine (B1669285) h (luciferase substrate).

-

Atosiban and Oxytocin.

-

A plate reader capable of detecting both luminescence and fluorescence.

Procedure:

-

Co-transfect HEK293 cells with the OTR-Rluc and β-arrestin-YFP plasmids.

-

Plate the transfected cells in a 96-well white, clear-bottom plate.

-

24-48 hours post-transfection, wash the cells with PBS.

-

Add coelenterazine h (final concentration 5 µM) and incubate for 5-10 minutes in the dark.

-

Measure the baseline BRET signal.

-

Add varying concentrations of atosiban or oxytocin.

-

Immediately begin measuring the luminescence at two wavelengths (e.g., 475 nm for Rluc and 530 nm for YFP) for a period of 15-30 minutes.

-

The BRET ratio is calculated as the emission at 530 nm divided by the emission at 475 nm.

-

Data are expressed as the change in BRET ratio over baseline.

Cell Proliferation Assay

This assay determines the effect of atosiban's Gαi-mediated signaling on cell growth.

Materials:

-

Cells expressing the oxytocin receptor (e.g., HEK293-OTR or DU145).

-

Complete culture medium.

-

Atosiban and Oxytocin.

-

MTT or WST-1 reagent.

-

Solubilization solution (for MTT).

-

A microplate reader capable of measuring absorbance.

Procedure:

-

Seed cells in a 96-well plate at a low density.

-

Allow cells to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of atosiban or oxytocin.

-

Incubate for 48-72 hours.

-

Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data are expressed as a percentage of the vehicle-treated control.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflow for assessing biased agonism and a typical Gq signaling assay.

Caption: Workflow for assessing biased agonism.

Caption: Experimental workflow for a calcium mobilization assay.

Conclusion

Atosiban's pharmacological profile as a biased agonist at the oxytocin receptor provides a compelling example of the therapeutic potential of selectively modulating GPCR signaling. By antagonizing the Gαq pathway responsible for uterine contractions while simultaneously activating the Gαi pathway, which can lead to anti-proliferative effects, atosiban showcases how a single molecule can elicit distinct and clinically relevant downstream responses. The lack of β-arrestin recruitment further differentiates its mechanism from the endogenous agonist, oxytocin, potentially contributing to a different profile of receptor regulation and desensitization.[3][7] The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of GPCR pharmacology and drug discovery. A thorough understanding of atosiban's biased agonism is crucial for the rational design of novel OTR modulators with enhanced efficacy and safety for a range of therapeutic applications, from tocolysis to oncology.[7][8]

References

- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Atosiban's Pro-Inflammatory Paradox: A Technical Guide to Gαi Signaling

For Immediate Release

A comprehensive technical guide released today details the paradoxical pro-inflammatory signaling of Atosiban (B549348), a drug widely used as a tocolytic to suppress preterm labor. While known for its role as an oxytocin (B344502) receptor antagonist to prevent uterine contractions, this whitepaper elucidates its function as a biased agonist, activating Gαi signaling pathways that lead to a pro-inflammatory response in specific tissues, such as the human amnion. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic applications and potential side effects of oxytocin receptor modulators.

Executive Summary

Atosiban, a synthetic peptide analogue of oxytocin, is clinically utilized to delay imminent preterm birth. Its primary mechanism of action is the competitive antagonism of the oxytocin receptor (OTR), thereby inhibiting the Gαq-mediated signaling cascade that leads to myometrial contractions.[1] However, emerging evidence reveals a more complex pharmacological profile. In tissues like the human amnion, Atosiban acts as a biased agonist, preferentially activating the Gαi signaling pathway.[2][3][4][5][6][7] This Gαi activation triggers a downstream cascade involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and p38.[2][3][8] This ultimately results in the upregulation and release of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), prostaglandins (B1171923) (PGE2), and various cytokines and chemokines like Interleukin-6 (IL-6) and CCL5.[2][3] This pro-inflammatory activity presents a potential concern for its clinical use in preterm labor, a condition often associated with underlying inflammation.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to Atosiban's interaction with the oxytocin receptor and its downstream signaling effects.

Table 1: Atosiban Binding Affinities and Potency

| Parameter | Receptor | Species | Value | Reference |

| IC50 | Oxytocin Receptor (OTR) | Human (myometrial cells) | 5 nM | [8] |

| Ki | Oxytocin Receptor (OTR) | Human (cloned) | 81/397 nM | [10] |

| Ki | Vasopressin V1a Receptor (V1aR) | Human (cloned) | 3.5/4.7 nM | [10] |

Table 2: Atosiban Concentration in Pro-inflammatory Studies

| Cell Type | Atosiban Concentration | Observed Effect | Reference |

| Primary Human Amniocytes | 10 µM | Activation of NF-κB, ERK1/2, p38; Upregulation of COX-2, p-cPLA2; Release of PGE2, IL-6, CCL5 | [2][3] |

| Human Myometrial Smooth Muscle Cells | 1, 3, 10, or 30 µM | Activation of NF-κB and MAPKs | [4][11] |

Signaling Pathways

The signaling pathways activated by Atosiban are multifaceted. While it blocks the canonical Gαq pathway initiated by oxytocin, its biased agonism triggers a distinct Gαi-mediated pro-inflammatory cascade in certain cell types.

Atosiban-Induced Pro-Inflammatory Signaling Cascade

References

- 1. Atosiban - Wikipedia [en.wikipedia.org]

- 2. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The oxytocin receptor antagonist atosiban inhibits cell growth via a 'biased agonist' mechanism [iris.unito.it]

- 7. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. fn.bmj.com [fn.bmj.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Atosiban Degradation: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation products and pathways of atosiban (B549348), a synthetic nonapeptide oxytocin (B344502) antagonist used in the management of preterm labor. Understanding the stability of atosiban and the formation of its degradation products is critical for ensuring its quality, safety, and efficacy as a therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the degradation pathways.

Atosiban Degradation Products: A Quantitative Overview

Forced degradation studies are essential for identifying potential degradation products of drug substances and developing stability-indicating analytical methods.[1][2][3] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[4][5][6] While specific quantitative data from forced degradation studies on atosiban is not extensively published in a consolidated format, the primary degradation products identified are a result of oxidation, hydrolysis, and deamidation.

The following table summarizes the known degradation products of atosiban. It is important to note that the extent of formation of each degradation product is highly dependent on the specific stress conditions employed (e.g., pH, temperature, concentration of the stressor, and duration of exposure).[6][7]

| Impurity Name | Structure / Description | Formation Condition(s) |

| Impurity A | c[Mpa(S=O)-D-Tyr(Et)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH₂ | Oxidative |

| Impurity B | c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys(S=O)]-Pro-Orn-Gly-NH₂ | Oxidative |

| Impurity C | c[Mpa-D-Tyr(Et)-Ile-Thr-D-Asn-Cys]-Pro-Orn-Gly-NH₂ | Acidic/Basic |

| Impurity D | c[Mpa-D-Tyr(Et)-Ile-Thr-Asp-Cys]-Pro-Orn-Gly-NH₂ | Acidic/Basic |

| Impurity E | c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-OH | Acidic/Basic |

| Impurity F | A defined related substance formed during synthesis or degradation.[8] | Synthetic/Degradative |

Experimental Protocols for Atosiban Degradation Studies

The following are representative protocols for conducting forced degradation studies on atosiban, based on general principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][7]

General Sample Preparation

A stock solution of atosiban (e.g., 1 mg/mL) is prepared in a suitable solvent, typically water or a mild buffer. This stock solution is then subjected to the various stress conditions as described below.

Acid and Base Hydrolysis

-

Acid Hydrolysis: To an aliquot of the atosiban stock solution, an equal volume of an acid solution (e.g., 0.1 M to 1 M hydrochloric acid) is added.[7] The mixture is then incubated at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 1, 3, 5 days).[7] Samples are withdrawn at various time points, neutralized with a suitable base (e.g., sodium hydroxide), and diluted for analysis.

-

Base Hydrolysis: A similar procedure is followed for base hydrolysis, using a basic solution (e.g., 0.1 M to 1 M sodium hydroxide).[7] The mixture is incubated under controlled conditions, and samples are neutralized with a suitable acid (e.g., hydrochloric acid) before analysis.

Oxidative Degradation

An aliquot of the atosiban stock solution is mixed with an oxidizing agent, typically hydrogen peroxide (e.g., 3-30% v/v).[6] The reaction is allowed to proceed at room temperature or a slightly elevated temperature for a specified duration. Samples are then taken for analysis.

Thermal Degradation

A solution of atosiban is heated in a temperature-controlled oven or water bath (e.g., 60°C, 80°C) for a set period.[7] Solid samples of atosiban can also be subjected to dry heat stress. Samples are then dissolved in a suitable solvent for analysis.

Photolytic Degradation

Solutions of atosiban are exposed to a light source that provides both ultraviolet (UV) and visible light, as specified by ICH guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²).[7] A control sample is kept in the dark under the same temperature conditions. Both the exposed and control samples are then analyzed.

Analytical Method for Degradation Products

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying atosiban from its degradation products. A typical method would involve:

-

Column: A reversed-phase C18 column (e.g., Inertsil ODS-2, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid to adjust pH to 3.2) and an organic solvent (e.g., acetonitrile, methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm.

-

Column Temperature: 35°C.

This method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

Atosiban Degradation Pathways

The degradation of atosiban primarily occurs through oxidation of the disulfide bridge and hydrolysis of the amide bonds. The following diagrams, generated using the DOT language, illustrate these key degradation pathways.

Conclusion

The stability of atosiban is a critical attribute that can be compromised under various environmental conditions, leading to the formation of degradation products. The primary degradation pathways involve oxidation of the sulfur atoms in the disulfide bridge and hydrolysis of the amide functionalities, particularly the asparagine side chain and the C-terminal amide. A thorough understanding of these degradation products and pathways, facilitated by robust, validated analytical methods, is paramount for the development of stable and safe atosiban formulations. The information presented in this guide serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of atosiban.

References

- 1. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

Preclinical Research on Atosiban for Tocolysis: A Technical Guide

Introduction

Preterm birth is a significant contributor to neonatal morbidity and mortality worldwide.[1] Tocolytic agents are utilized to suppress premature uterine contractions, aiming to delay delivery and allow for the administration of antenatal corticosteroids to improve fetal outcomes.[2] Atosiban (B549348), a synthetic nonapeptide analog of oxytocin (B344502), is a competitive antagonist of both oxytocin and vasopressin V1a receptors.[3][4] It is specifically designed as a tocolytic and is approved for the treatment of preterm labor in many countries.[4][5][6] This technical guide provides an in-depth overview of the preclinical research on Atosiban, focusing on its mechanism of action, quantitative efficacy data from in vitro and in vivo models, and detailed experimental protocols relevant to its study.

1. Mechanism of Action

Atosiban exerts its tocolytic effect by competitively blocking oxytocin receptors (OTR) on the myometrial cell membrane.[3][6] The binding of oxytocin to its G-protein-coupled receptor (GPCR) is a primary driver of uterine contractions during labor.[5] This interaction activates a Gαq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5] This, combined with an influx of extracellular Ca2+ through voltage-gated channels, leads to a surge in cytosolic Ca2+ concentration.[3][5] The elevated Ca2+ binds to calmodulin, and the resulting complex activates myosin light-chain kinase (MLCK), which phosphorylates myosin, leading to myometrial contraction.[5]

Atosiban disrupts this pathway at its inception by preventing oxytocin from binding to its receptor, thereby inhibiting the generation of IP3 and the subsequent mobilization of intracellular calcium.[3][7] The result is a dose-dependent reduction in the frequency and force of uterine contractions and the induction of uterine quiescence.[3][8] Atosiban also antagonizes the arginine vasopressin (AVP) V1a receptor, which is structurally similar to the OTR and also contributes to myometrial contractions.[4][5] Interestingly, some studies indicate Atosiban has a higher affinity for the V1a receptor than the OTR.[7][9][10]

By blocking the initial step, Atosiban prevents the entire downstream cascade.

2. Preclinical Efficacy Data

In Vitro Studies

In vitro studies using human myometrial tissue have been fundamental in characterizing Atosiban's tocolytic properties. These experiments consistently demonstrate a significant, dose-dependent inhibition of oxytocin-induced uterine contractions.[8] At a concentration as low as 1 µg/mL, Atosiban was shown to inhibit over 50% of contraction activity compared to stimulation with oxytocin alone.[8] At higher concentrations, it can reduce contractile activity to levels even below that of spontaneous contractions.[8]

| Atosiban Concentration | Effect on Oxytocin-Induced Contractions (Human Myometrium) | Reference |

| 1 µg/mL | >50% inhibition of contraction activity (AUC, frequency, amplitude) | [8] |

| 10⁻⁹ M - 10⁻⁵ M | Logarithmic, dose-dependent inhibition | [11][12] |

| High Concentrations | Contraction activity reduced to below spontaneous levels | [8] |

Studies comparing the receptor binding affinities of Atosiban and other oxytocin antagonists have provided quantitative insights into its pharmacological profile. Atosiban exhibits a higher affinity for the vasopressin V1a receptor than for the oxytocin receptor.[7][9]

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Atosiban | Human V1a Receptor | 3.5 - 4.7 nM | [9] |

| Atosiban | Human Oxytocin Receptor | 397 nM | [9] |

| Barusiban | Human V1a Receptor | ~3300 nM (low affinity) | [9] |

| Barusiban | Human Oxytocin Receptor | ~11 nM | [9] |

In Vivo Animal Studies

Animal models are crucial for evaluating the systemic effects and efficacy of tocolytic agents. A commonly used model is the mifepristone-induced preterm labor model in mice.[13] Mifepristone (B1683876), a progesterone (B1679170) receptor antagonist, reliably induces preterm labor, allowing for the assessment of interventions designed to delay delivery.[13] In this model, Atosiban has demonstrated efficacy both as a single agent and in combination with other novel tocolytics.[13]

| Animal Model | Treatment Group | Dosage | Outcome | Reference |

| Mifepristone-induced preterm labor (Mouse) | Atosiban alone | 1.76 mg/kg or 3.5 mg/kg | Dose-dependently delayed delivery | [13] |

| Mifepristone-induced preterm labor (Mouse) | Atosiban + Mundulone (combination therapy) | 1.76 mg/kg + 6.5 mg/kg or 3.5 mg/kg + 13 mg/kg | Synergistic effect; allowed 71% of dams to deliver viable pups at term | [13] |

3. Experimental Protocols

In Vitro Human Myometrial Contractility Assay

This ex vivo protocol is a standard for assessing the direct effects of compounds on uterine smooth muscle contractility.[11][14][15]

Methodology:

-

Tissue Acquisition: Myometrial biopsies (1-2 cm³) are obtained with informed consent from women undergoing elective cesarean sections.[11]

-

Tissue Preparation: The tissue is placed in cold physiological saline solution (PSS). The serosa and any fibrous tissue are removed, and the myometrium is dissected into fine longitudinal strips (e.g., 10 mm x 2 mm x 2 mm).[11][16]

-

Experimental Setup: Each strip is mounted in an organ bath chamber (1-10 mL) containing PSS, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.[11][16] One end of the strip is fixed, and the other is attached to an isometric force transducer to record contractions.[15]

-

Equilibration: The strips are allowed to equilibrate for 2-3 hours under a set tension until they develop stable, spontaneous rhythmic contractions.[11]

-

Agonist Stimulation: To mimic labor, a contractile agonist such as oxytocin (e.g., 0.5 nM) is added to the bath to stimulate strong, regular contractions.[11]

-

Antagonist Testing: Once contractions stabilize under agonist stimulation, Atosiban is added to the bath in increasing, cumulative concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).[11][12] A parallel tissue strip receiving only the agonist serves as a time-matched control.[11]

-

Data Analysis: Contraction parameters, including force (amplitude), frequency, duration, and the area under the curve (AUC), are recorded and analyzed to determine the inhibitory effect of the compound.[8][11]

In Vivo Mifepristone-Induced Preterm Labor Mouse Model

This animal model is used to evaluate the efficacy of tocolytics in preventing preterm birth in vivo.[13][17]

Methodology:

-

Animals: Timed-pregnant mice (e.g., CD-1 strain) are used.[13]

-

Induction of Preterm Labor: On day 15 of gestation, pregnant mice are administered the progesterone receptor antagonist mifepristone (e.g., 30-150 µg, subcutaneously) to induce labor.[13]

-

Monitoring: Animals are closely monitored for the onset of uterine contractions and signs of impending delivery.[13]

-

Treatment Administration: Approximately 5 hours after the observed onset of contractions, animals are randomly assigned to treatment groups.[13] They receive a subcutaneous injection of the vehicle (control), a positive control tocolytic (e.g., 5 mg/kg nifedipine), or the test compound (e.g., Atosiban at 1.76 or 3.5 mg/kg).[13]

-

Endpoint Measurement: The primary endpoints are the time to delivery of the first pup and the number of dams delivering at term (e.g., > day 19) versus preterm. The viability of the pups is also assessed.[13]

-

Data Analysis: Statistical analysis is performed to compare the delay in delivery time and the rate of term birth between the treatment and control groups.

4. Discussion and Future Directions

Preclinical research has firmly established Atosiban as a potent and specific inhibitor of oxytocin-induced myometrial contractility. In vitro assays have been crucial for defining its dose-dependent mechanism and receptor affinity, while in vivo animal models have provided proof-of-concept for its efficacy in delaying preterm birth.[8][11][13] These foundational studies were instrumental in advancing Atosiban to clinical trials and its eventual use as a first-line tocolytic.[11]

Current research continues to explore the nuances of oxytocin receptor signaling, including potential biased agonism of antagonists like Atosiban on pro-inflammatory pathways, which could have clinical implications.[18][19] Furthermore, the preclinical evaluation of novel, more selective OTR antagonists (e.g., Barusiban, Nolasiban) and combination therapies that target multiple pathways in the parturition process remains an active area of investigation.[5][18][20] The robust experimental protocols detailed here will continue to be essential tools for the development of the next generation of tocolytic agents.

References

- 1. Critical appraisal and clinical utility of atosiban in the management of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress in Women Treated with Atosiban for Impending Preterm Birth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atosiban - Wikipedia [en.wikipedia.org]

- 4. ijrcog.org [ijrcog.org]

- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reprocell.com [reprocell.com]

- 15. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Landscape of Preterm Birth Therapeutics and a Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

Atosiban's In Vitro Impact on Myometrial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Atosiban (B549348), a competitive antagonist of the oxytocin (B344502) receptor, on myometrial cells. Atosiban is a critical tool in both clinical settings for the management of preterm labor and in research for understanding the complex signaling pathways governing uterine contractility.[1][2][3][4] This document synthesizes key findings on Atosiban's mechanism of action, its influence on intracellular signaling cascades, and its quantifiable effects on myometrial cell function. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and drug development in this area.

Core Mechanism of Action

Atosiban exerts its primary effect by competitively binding to oxytocin receptors (OTR) on myometrial cells, thereby inhibiting oxytocin-induced signaling.[3][4] The activation of OTR by oxytocin is a key event in initiating and sustaining uterine contractions during labor.[4] This process is predominantly mediated through the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, which leads to an increase in intracellular calcium (Ca2+) concentrations and subsequent myometrial contraction.[4][5] Atosiban effectively blocks this cascade, leading to uterine relaxation.[3][6]

Quantitative Effects on Myometrial Contractility

In vitro studies using myometrial strips obtained from pregnant women have consistently demonstrated a dose-dependent inhibitory effect of Atosiban on both spontaneous and oxytocin-induced contractions.

| Parameter | Atosiban Concentration | Observed Effect | Reference |

| Oxytocin-Induced Contractions | |||

| Inhibition | As low as 1 µg/mL | >50% inhibition compared to oxytocin stimulation alone.[7] | [7] |

| Area Under the Curve (AUC) | 0.27 µg/mL | Reduced to 80.9 ± 4.1% of initial value.[8] | [8] |

| AUC (in combination with Bryophyllum pinnatum juice) | 0.27 µg/mL Atosiban + 2.5 µg/mL BPJ | Reduced to 48.8 ± 6.3% of initial value.[8] | [8] |

| Prostaglandin F2α (PGF2α)-Induced Contractions | |||

| Peak Amplitude | 60 nM | Reduced by 43.3%.[6] | [6] |

| Total Work Done | 60 nM | Inhibited by 67.1%.[6] | [6] |

| Intracellular Calcium (Ca2+) Levels | |||

| Oxytocin-Induced Ca2+ Increase | 600 nM | Suppressed maximal fluorescence intensity by 41.5%.[6] | [6] |

| PGF2α-Induced Ca2+ Increase | Not specified | Decreased by 43.2%.[6] | [6] |

Signaling Pathways Modulated by Atosiban

Atosiban's interaction with the oxytocin receptor extends beyond simple antagonism of the Gq pathway. It exhibits biased agonism, selectively activating Gαi signaling pathways, which can lead to anti-proliferative effects and modulation of inflammatory responses.[9][10][11]

Oxytocin Receptor Signaling and Atosiban Inhibition

Caption: Atosiban competitively antagonizes the oxytocin receptor, blocking the Gq-PLC pathway and subsequent calcium release, thus inhibiting myometrial contraction.

Atosiban's Biased Agonism and Inflammatory Signaling

Recent studies have revealed that Atosiban can act as a biased agonist, particularly in human amnion and to some extent in myometrial cells, by activating Gαi signaling.[9][11] This leads to the activation of downstream pro-inflammatory pathways, including NF-κB and MAPKs (ERK1/2 and p38).[6][9][11] This is a crucial consideration for its therapeutic use, as activation of inflammation is not a desirable effect for a tocolytic agent.[11]

Caption: Atosiban can act as a biased agonist on the oxytocin receptor, activating the Gi signaling pathway and leading to the expression of pro-inflammatory genes.

Experimental Protocols

Myometrial Strip Contractility Assay

This ex vivo method is fundamental for assessing the direct effects of compounds on uterine muscle contractility.

1. Tissue Preparation:

-

Myometrial biopsies are obtained from the upper margin of the incision in the lower uterine segment during elective Cesarean sections.[7][12]

-

The tissue is immediately placed in physiological saline solution (e.g., Krebs solution) at 4°C.[12]

-

Within 24-36 hours, longitudinal myometrial strips (e.g., 2 x 2 x 10 mm) are dissected.[7]

2. Experimental Setup:

-

Each myometrial strip is mounted in a physiologic organ bath (e.g., 1 mL chambers) containing physiological saline solution maintained at 37°C.[7][13]

-

The solution is continuously superfused, and the strips are subjected to a set tension (e.g., 4g) to induce spontaneous contractions.

-

Changes in tension are recorded using a force transducer.[13]

3. Data Acquisition and Analysis:

-

Strips are allowed to equilibrate for 2-3 hours until stable spontaneous contractions are observed.[13]

-

For agonist-induced contractions, a stimulating agent like oxytocin (e.g., 0.5 nM) is added.[13]

-

After a stable baseline is established, Atosiban is added in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁶ M).[13]

-

Contraction parameters (amplitude, frequency, and area under the curve) are recorded and analyzed.[7] The activity under each concentration is typically expressed as a percentage of the control period.

Caption: Workflow for a myometrial strip contractility assay to evaluate the effects of Atosiban.

Intracellular Calcium Measurement in Cultured Myometrial Cells

This in vitro assay allows for the investigation of signaling events upstream of contraction.

1. Cell Culture:

-

Primary human myometrial smooth muscle cells are isolated from biopsies and cultured.

-

Cells are typically used between passages 4-7.[6]

2. Calcium Indicator Loading:

3. Treatment and Stimulation:

-

Cells are pre-treated with Atosiban or a vehicle control.

-

An agonist, such as oxytocin (e.g., 100 nM) or PGF2α, is then added to stimulate an increase in intracellular calcium.[6][12]

4. Data Acquisition and Analysis:

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader or microscope.[6][14]

-

Maximal fluorescence intensity is calculated and compared between treatment groups.[6]

Conclusion

Atosiban is a potent inhibitor of oxytocin-induced myometrial contractions in vitro, acting primarily through the competitive antagonism of the oxytocin receptor and subsequent blockade of the Gq-PLC-Ca2+ signaling pathway.[4][6][7] However, its pharmacological profile is complex, with evidence of biased agonism that can activate pro-inflammatory signaling pathways via Gαi.[9][11] This dual activity highlights the importance of continued research to fully elucidate the molecular mechanisms of Atosiban and to inform the development of next-generation tocolytics with improved specificity and safety profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the understanding and treatment of preterm labor.

References

- 1. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor-Mediated Signaling in Human Amnion and Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms regulating the effects of oxytocin on myometrial intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bryophyllum pinnatum enhances the inhibitory effect of atosiban and nifedipine on human myometrial contractility: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Screening of Myometrial Calcium-Mobilization to Identify Modulators of Uterine Contractility - PMC [pmc.ncbi.nlm.nih.gov]

Atosiban: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of Atosiban (B549348). The information is tailored for researchers, scientists, and professionals involved in drug development and reproductive biology.

Core Physicochemical Properties

Atosiban is a synthetic peptide analogue of oxytocin (B344502), designed to be a competitive antagonist at the oxytocin receptor. Its molecular details are crucial for understanding its pharmacological activity.

| Property | Value |

| Molecular Formula | C₄₃H₆₇N₁₁O₁₂S₂[1][2][3] |

| Molecular Weight | 994.2 g/mol [1][2][3] |

| Synonyms | Tractocile, Antocin[2] |

| CAS Number | 90779-69-4[2] |

| Physical Appearance | Lyophilized white powder |

Mechanism of Action: A Dual Signaling Modulator

Atosiban exhibits a unique dual-action mechanism at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). It acts as a competitive antagonist of the Gq signaling pathway while simultaneously functioning as a biased agonist for the Gi signaling pathway.

Antagonism of the Gq Pathway (Tocolytic Effect):

In uterine smooth muscle cells (myometrium), the binding of oxytocin to its receptor primarily activates the Gq alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3). IP3 subsequently binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels are a prerequisite for uterine contractions. Atosiban competitively blocks the binding of oxytocin to the OTR, thereby inhibiting this Gq-mediated cascade and preventing the rise in intracellular Ca²⁺, which results in the suppression of uterine contractions.[4] This is the basis of its clinical use as a tocolytic agent to delay preterm labor.

Biased Agonism of the Gi Pathway:

Interestingly, Atosiban has been shown to act as an agonist for the Gi alpha subunit-coupled pathway. Activation of the Gi pathway can lead to various cellular responses, including the modulation of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2. This biased agonism suggests that Atosiban's effects are more complex than simple receptor blockade and may contribute to its overall pharmacological profile.

Caption: Atosiban's Dual Signaling Mechanism at the Oxytocin Receptor.

Experimental Protocols

This section details key experimental methodologies for the preclinical evaluation of Atosiban.

In Vitro Uterine Contraction Assay (Rat Model)

This protocol is adapted from studies on rat myometrial contractility.[4]

1. Tissue Preparation:

-

Euthanize a timed-pregnant Wistar rat (18-21 days of gestation) via an approved ethical protocol.

-

Surgically excise the uterus and place it in a cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 2.5 CaCl₂, 1.2 MgSO₄, 25 NaHCO₃, 11 glucose).

-

Dissect longitudinal myometrial strips (approximately 2 mm x 10 mm) from the uterine horns.

2. Organ Bath Setup:

-

Mount the myometrial strips vertically in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

3. Experimental Procedure:

-

Induce uterine contractions with a submaximal concentration of oxytocin (e.g., 1-10 nM).

-

Once stable, rhythmic contractions are established, add increasing cumulative concentrations of Atosiban to the organ bath.

-

Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

4. Data Analysis:

-

Measure the amplitude and frequency of contractions, or calculate the area under the curve (AUC) for a set time period before and after the addition of Atosiban.

-

Plot a concentration-response curve and determine the IC₅₀ (the concentration of Atosiban that inhibits 50% of the oxytocin-induced contraction).

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. benchchem.com [benchchem.com]

- 3. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in vitro effect of dual combinations of ritodrine, nicardipine and atosiban on contractility of pregnant rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Atosiban: A Technical Guide for Researchers

An in-depth exploration of the journey from a synthetic peptide to a clinically significant tocolytic agent for the management of preterm labor.

Introduction: The Unmet Need and the Dawn of a Targeted Approach

Preterm birth remains a significant challenge in modern obstetrics, contributing substantially to perinatal morbidity and mortality.[1] For decades, the therapeutic options for managing preterm labor were limited to agents with significant maternal and fetal side effects, such as beta-adrenergic agonists.[2][3] This landscape spurred the search for a more targeted and better-tolerated tocolytic agent. The understanding of the pivotal role of the hormone oxytocin (B344502) in initiating and maintaining uterine contractions during labor identified the oxytocin receptor as a promising therapeutic target.[4][5] This led to the development of oxytocin antagonists, a new class of drugs designed to specifically block the effects of oxytocin on the uterus.[3][6]

The Genesis of Atosiban (B549348): From Concept to Candidate

The quest for a potent and selective oxytocin antagonist began in the mid-20th century, with early research focusing on modifications of the oxytocin molecule itself.[3][6] Developed by the Swedish pharmaceutical company Ferring Pharmaceuticals, Atosiban emerged from this research and was first reported in the scientific literature in 1985.[2][7][8] Atosiban is a synthetic nonapeptide analogue of oxytocin, with specific modifications at positions 1, 2, 4, and 8 of the peptide chain, designed to confer antagonistic properties while minimizing agonistic effects.[5][7]

Key Developmental Milestones:

| Year | Milestone | Reference |

| 1985 | First reported in the scientific literature. | [2][7][8] |

| 1994 | Specifically developed as a tocolytic agent. | [9][10] |

| 2000 | Approved for use in the European Union. | [7][8] |

Mechanism of Action: A Tale of Biased Ligandry

Atosiban exerts its tocolytic effect primarily through competitive antagonism of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly found on the myometrial cells of the uterus.[4][11]

The Canonical Gq Pathway Inhibition:

Under normal physiological conditions, the binding of oxytocin to its receptor activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3). IP3, in turn, triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and leading to myometrial contraction.[5][8] Atosiban competitively blocks the binding of oxytocin to the OTR, thereby inhibiting this Gq-mediated pathway and preventing the downstream signaling that leads to uterine contractions.[4][7][8] This results in a reduction in the frequency and force of contractions, leading to uterine quiescence.[7][8]

Figure 1: Atosiban's inhibition of the Gq-mediated signaling pathway.

Biased Agonism via the Gi Pathway:

Interestingly, further research has revealed that Atosiban acts as a biased ligand at the oxytocin receptor.[7][12] While it antagonizes the Gq-coupled pathway responsible for uterine contractions, it paradoxically acts as an agonist on the Gi-coupled pathway.[7][12] This Gi activation leads to the activation of pro-inflammatory signaling pathways, including the transcription factor NF-κB and the MAP kinases ERK1/2 and p38.[7][13] This pro-inflammatory effect, particularly in the human amnion, is thought to potentially reduce Atosiban's overall tocolytic effectiveness, as inflammation is a known contributor to the induction of labor.[7][13]

Figure 2: Atosiban's agonistic effect on the Gi-mediated inflammatory pathway.

Preclinical and Clinical Evaluation: A Summary of Evidence

The development of Atosiban was supported by a series of preclinical and clinical studies to establish its efficacy and safety profile.

Preclinical Studies

Early in vitro and animal models were crucial in demonstrating the antagonistic properties of Atosiban. These studies confirmed its ability to inhibit oxytocin-induced uterine contractions in a dose-dependent manner.

Experimental Protocol: In Vitro Uterine Contraction Assay

A common method to assess the tocolytic effect of a compound is the in vitro uterine contraction assay using myometrial strips.

-

Tissue Preparation: Myometrial tissue is obtained from term-pregnant animals (e.g., rats, mice) or humans (with appropriate ethical approval) and dissected into longitudinal strips.

-

Organ Bath Setup: The strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Isometric Tension Recording: The strips are connected to an isometric force transducer to record contractile activity.

-

Induction of Contractions: Spontaneous contractions are allowed to stabilize, or contractions are induced with a known concentration of oxytocin.

-

Compound Administration: Increasing concentrations of Atosiban (or a combination of agents) are added to the organ bath.

-

Data Analysis: The amplitude and frequency of contractions are measured, and the area under the curve (AUC) of the contractile response is calculated. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound.[14]

Quantitative Data from Preclinical Studies:

| Parameter | Value | Species/Model | Reference |

| EC50 (Atosiban alone) | 7 µM | Human myometrial tissue | [14] |

| Emax (Atosiban alone) | 57% inhibition | Human myometrial tissue | [14] |

Clinical Trials

Atosiban has been the subject of numerous clinical trials, including randomized controlled trials (RCTs) comparing it to placebo and other tocolytic agents.

A large, multicenter, double-blind, placebo-controlled trial involving 531 patients demonstrated that while there was no significant difference in the primary endpoint of time to delivery or therapeutic failure, the percentage of patients remaining undelivered and not requiring an alternative tocolytic at 24 hours, 48 hours, and 7 days was significantly higher in the Atosiban group for gestations of 28 weeks or more.[15]

A prospective multicentric study in India involving 406 patients reported that Atosiban prolonged the gestation period by a mean of 31.28 days.[18][19][20] In this study, 89% of patients remained undelivered for more than 48 hours, and 83.75% for more than 72 hours.[18][19][20]

However, a 2014 Cochrane systematic review concluded that while Atosiban had fewer side effects, it was no better than placebo in terms of major outcomes like pregnancy prolongation or neonatal outcomes.[8]

Summary of Key Clinical Trial Outcomes:

| Comparison | Primary Outcome | Result | Reference |

| Atosiban vs. Placebo | Proportion undelivered at 48 hours (≥28 weeks gestation) | Significantly higher with Atosiban (P ≤ 0.008) | [15] |

| Atosiban vs. Beta-agonists | Tocolytic efficacy (prolongation for 48h and 7 days) | Similar efficacy | [16][17] |

| Atosiban vs. Beta-agonists | Maternal cardiovascular side effects | Significantly lower with Atosiban | [16][17] |

| Prospective Multicentric Study (India) | Mean prolongation of gestation | 31.28 days | [18][19][20] |

| Prospective Multicentric Study (India) | % undelivered at 48 hours | 89% | [18][19][20] |

| Prospective Multicentric Study (India) | % undelivered at 72 hours | 83.75% | [18][19][20] |

Regulatory Status and Clinical Utility

Atosiban was approved for use in the European Union in January 2000 and has since been licensed in many countries worldwide for the delay of imminent preterm birth.[7][8] Notably, it is not approved for use in the United States, a decision reportedly based on commercial factors rather than safety or efficacy concerns.[2]

Its primary indication is for the delay of imminent preterm birth in pregnant adult women with:

-

Regular uterine contractions of at least 30 seconds duration at a rate of ≥ 4 per 30 minutes.

-

A cervical dilation of 1 to 3 cm and effacement of ≥ 50%.

-

A gestational age from 24 to 33 completed weeks.

-

A normal fetal heart rate.[7]

The favorable safety profile of Atosiban, with a low incidence of maternal and fetal side effects, makes it a valuable option, particularly in patients with contraindications to other tocolytics, such as those with cardiovascular conditions.[1][16]

Future Directions: Beyond Atosiban

The development of Atosiban marked a significant step forward in the management of preterm labor by introducing a targeted therapeutic approach. However, the quest for even more effective and safer tocolytics continues. Research is ongoing to develop novel oxytocin antagonists, including non-peptide molecules with improved oral bioavailability and selectivity.[5][21] The understanding of Atosiban's biased agonism also opens up new avenues for drug design, aiming to create antagonists that are purely inhibitory at the oxytocin receptor without activating pro-inflammatory pathways.

Figure 3: A generalized workflow for the development of a tocolytic agent like Atosiban.

Conclusion

The discovery and development of Atosiban represent a paradigm shift in the pharmacological management of preterm labor. By selectively targeting the oxytocin receptor, it offers a tocolytic effect with a significantly improved safety profile compared to older, less specific agents. While debates on its overall efficacy continue, its role in providing a safer alternative for delaying preterm labor is well-established. The story of Atosiban serves as a compelling case study in targeted drug development and continues to inform the ongoing search for novel and improved tocolytic therapies.

References

- 1. Critical appraisal and clinical utility of atosiban in the management of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. The development and introduction of anti-oxytocic tocolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]

- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Atosiban - Wikipedia [en.wikipedia.org]

- 9. Landscape of Preterm Birth Therapeutics and a Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxytocin receptor - Wikipedia [en.wikipedia.org]

- 12. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. An oxytocin receptor antagonist (atosiban) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. zuventus.com [zuventus.com]

- 20. journalspress.com [journalspress.com]

- 21. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Atosiban

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Atosiban (B549348) using a validated High-Performance Liquid Chromatography (HPLC) method. This method is suitable for the determination of Atosiban in bulk drug substances and pharmaceutical dosage forms.

Introduction

Atosiban is a synthetic peptide that acts as an antagonist to the hormones oxytocin (B344502) and vasopressin.[1] It is primarily used to delay preterm labor. Accurate and reliable analytical methods are crucial for the quality control and formulation development of Atosiban. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of Atosiban.

Principle of the Method

The method separates Atosiban from its potential impurities and degradation products using a reversed-phase C18 column. The separation is achieved by a gradient elution using a buffered aqueous mobile phase and an organic modifier (acetonitrile). The analyte is detected and quantified using a UV detector at a wavelength of 220 nm.[1][2]

Experimental

Instrumentation and Materials

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: XTerra MS C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).[1]

-

Software: Chromatography data acquisition and processing software.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A.

-

pH Meter: Calibrated.

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade).

-

Potassium Dihydrogen Orthophosphate (AR grade).

-

Orthophosphoric Acid (AR grade).

-

Water (HPLC grade).

-

Atosiban Reference Standard.

-

Chromatographic Conditions

The following table summarizes the operational parameters for the HPLC analysis of Atosiban.

| Parameter | Condition |

| Column | XTerra MS C18 (250 x 4.6 mm, 5 µm)[1] |

| Mobile Phase A | 0.03M Potassium Dihydrogen Orthophosphate in water, pH adjusted to 3.20 with orthophosphoric acid[1] |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A gradient program is utilized.[1] (Specific gradient details may need to be optimized based on the specific column and system) |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C[2] |

| Detection Wavelength | 220 nm[1][2] |

| Retention Time | Approximately 11.3 min[1] |

Protocols

Mobile Phase Preparation

-

Mobile Phase A (Buffer):

-

Weigh and dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in HPLC grade water to obtain a 0.03M solution.

-

Adjust the pH of the solution to 3.20 with orthophosphoric acid.[1]

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

-